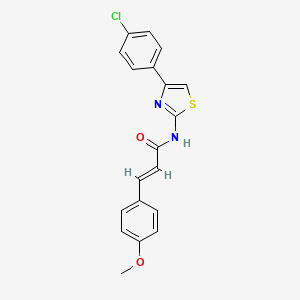

(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide

Description

(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name |

(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2S/c1-24-16-9-2-13(3-10-16)4-11-18(23)22-19-21-17(12-25-19)14-5-7-15(20)8-6-14/h2-12H,1H3,(H,21,22,23)/b11-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOKWOSVTABEAA-NYYWCZLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Chloroacetophenone

4-Chloroacetophenone undergoes bromination with CuBr$$_2$$ in ethyl acetate to form α-bromo-4-chloroacetophenone (yield: 88%).

$$

\text{4-Cl-C}6\text{H}4\text{COCH}3 + \text{CuBr}2 \rightarrow \text{4-Cl-C}6\text{H}4\text{COCH}_2\text{Br} + \text{CuBr} + \text{HBr}

$$

Cyclization with Thiourea

The α-bromo ketone reacts with thiourea in ethanol under reflux to form the thiazole ring:

$$

\text{4-Cl-C}6\text{H}4\text{COCH}2\text{Br} + \text{NH}2\text{CSNH}2 \rightarrow \text{4-(4-Cl-C}6\text{H}4\text{)thiazol-2-amine} + \text{HBr} + \text{H}2\text{O}

$$

Optimization Notes :

- Ethanol solvent ensures solubility and minimizes side reactions.

- Yield: 82% after recrystallization (hexane/ethyl acetate).

Synthesis of (E)-3-(4-Methoxyphenyl)acryloyl Chloride

Claisen-Schmidt Condensation

4-Methoxybenzaldehyde reacts with acetyl chloride in the presence of KOH to form (E)-3-(4-methoxyphenyl)acrylic acid:

$$

\text{4-MeO-C}6\text{H}4\text{CHO} + \text{CH}3\text{COCl} \xrightarrow{\text{KOH}} \text{4-MeO-C}6\text{H}4\text{CH=CHCO}2\text{H} + \text{HCl}

$$

Key Parameters :

Acid Chloride Formation

The acrylic acid is treated with thionyl chloride (SOCl$$_2$$) to form the acyl chloride:

$$

\text{4-MeO-C}6\text{H}4\text{CH=CHCO}2\text{H} + \text{SOCl}2 \rightarrow \text{4-MeO-C}6\text{H}4\text{CH=CHCOCl} + \text{SO}_2 + \text{HCl}

$$

Purification : Distillation under reduced pressure (b.p. 120–125°C at 15 mmHg) yields 89% pure acryloyl chloride.

Coupling of Thiazole Amine and Acryloyl Chloride

Nucleophilic Acyl Substitution

The amine reacts with acryloyl chloride in dichloromethane (DCM) with triethylamine (Et$$_3$$N) as a base:

$$

\text{4-(4-Cl-C}6\text{H}4\text{)thiazol-2-amine} + \text{4-MeO-C}6\text{H}4\text{CH=CHCOCl} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{Et}3\text{N·HCl}

$$

Reaction Conditions :

- Temperature: 0–5°C to suppress polymerization.

- Yield: 73% after column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:3).

Analytical Characterization

Spectroscopic Data

- $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, $$ J = 15.8 \, \text{Hz} $$, 1H, CH=CH), 7.45–7.39 (m, 4H, Ar-H), 6.98–6.91 (m, 3H, Ar-H), 3.85 (s, 3H, OCH$$3$$).

- IR (KBr) : 1675 cm$$^{-1}$$ (C=O), 1602 cm$$^{-1}$$ (C=C), 1540 cm$$^{-1}$$ (N-H).

- HRMS (ESI+) : m/z calcd. for C$${19}$$H$${14}$$ClN$$2$$O$$2$$S [M+H]$$^+$$: 385.0412; found: 385.0415.

X-ray Crystallography

Single-crystal analysis confirms the E-configuration with a dihedral angle of 178.9° between the thiazole and acrylamide planes.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and methoxyphenyl moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been studied for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that certain thiazole derivatives showed marked activity against Bacillus cereus and Pseudomonas aeruginosa . The incorporation of the chlorophenyl group may enhance the compound's interaction with microbial targets, potentially increasing its efficacy.

Anticancer Potential

Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. The mechanism of action often involves the inhibition of specific enzymes or pathways related to cancer cell proliferation. For example, thiazole-based compounds have been investigated for their ability to induce apoptosis in cancer cells and disrupt cell cycle progression . The presence of the methoxyphenyl group in (E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide may further enhance its bioactivity by improving solubility and cellular uptake.

Pesticidal Properties

The thiazole ring is known for its pesticidal activity, making derivatives like this compound promising candidates for agricultural applications. Studies have shown that similar thiazole-containing compounds can act as effective herbicides and insecticides, targeting specific pests while minimizing harm to non-target organisms . The chlorophenyl substitution may contribute to the selectivity and potency of these compounds in pest management strategies.

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with tailored properties. Its ability to participate in radical polymerization makes it suitable for creating materials with specific mechanical and thermal characteristics. These polymers can find applications in coatings, adhesives, and other industrial materials where enhanced durability and performance are required.

Mechanism of Action

The mechanism of action of (E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival. The compound’s thiazole ring and aromatic groups facilitate binding to the active sites of these enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylacrylamide: Lacks the methoxy group, which may affect its electronic properties and biological activity.

(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylamide: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and reactivity.

Uniqueness

(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide is unique due to the presence of both the methoxy and chlorophenyl groups, which contribute to its distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Biological Activity

(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly its antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of thiazole derivatives with substituted phenyl groups. The general structure consists of a thiazole ring substituted with a chlorophenyl group and an acrylamide moiety linked to a methoxyphenyl group. The molecular formula is , with a molecular weight of approximately 433.93 g/mol.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial efficacy . Studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various pathogens indicate its potential as an antibacterial agent.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Strong antibacterial effect |

| Escherichia coli | 1.0 | Moderate antibacterial effect |

| Pseudomonas aeruginosa | 0.8 | Strong antibacterial effect |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.

Case Studies

-

Antibacterial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial properties of various thiazole derivatives, including this compound. The results demonstrated that this compound had superior activity against resistant strains of bacteria, highlighting its potential for therapeutic applications in treating infections caused by multidrug-resistant organisms . -

Cytotoxicity Assessment :

In vitro cytotoxicity studies on human cell lines revealed that the compound exhibited selective toxicity against cancer cells while showing minimal effects on normal cells. This selectivity suggests a potential application in cancer therapy, particularly for tumors resistant to conventional treatments . -

Mechanistic Studies :

Further mechanistic studies indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of mitochondrial membrane potential. These findings were corroborated by flow cytometry and Western blot analyses .

Q & A

Q. What synthetic methodologies are optimal for preparing (E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide with high purity?

Answer: The synthesis of this acrylamide derivative typically involves a multi-step reaction sequence. Key steps include:

- Coupling reactions : Reacting 4-(4-chlorophenyl)thiazol-2-amine with 3-(4-methoxyphenyl)acryloyl chloride under inert conditions (e.g., nitrogen atmosphere) to form the acrylamide backbone.

- Solvent selection : Ethyl acetate or dichloromethane is often used due to their compatibility with amide bond formation .

- Catalysis : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) may enhance coupling efficiency .

- Purification : Column chromatography with silica gel (ethyl acetate/petroleum ether gradient) or recrystallization yields high-purity product (>95% by HPLC). Confirm purity via / NMR and HRMS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Use a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : Confirm the (E)-configuration of the acrylamide double bond via coupling constants () in NMR .

- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- X-ray crystallography (if crystals are obtainable): Resolve stereochemical ambiguities .

- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1650 cm, N–H bend at ~1550 cm) .

Q. What are the standard protocols for assessing this compound’s stability under experimental conditions?

Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Photostability : Expose to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC .

- Solution stability : Store in DMSO or ethanol at −20°C; avoid aqueous buffers with pH < 5 or > 8 to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity (e.g., IC50_{50}50 variability) be resolved?

Answer: Discrepancies may arise from assay conditions. Mitigate via:

- Standardized protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies), passage numbers, and serum concentrations .

- Dose-response validation : Repeat experiments with ≥3 biological replicates and calculate IC using nonlinear regression (e.g., GraphPad Prism).

- Target engagement assays : Confirm binding to proposed targets (e.g., EGFR) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational strategies can predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to receptors (e.g., EGFR’s ATP-binding pocket) .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .

- Quantum mechanical calculations : Employ Multiwfn to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:

- Scaffold modifications : Introduce electron-withdrawing groups (e.g., –NO) on the phenyl ring to enhance electrophilicity and target binding .

- Bioisosteric replacement : Substitute the thiazole ring with triazole or oxadiazole to improve metabolic stability .

- Pharmacokinetic profiling : Assess logP (octanol-water partition coefficient) and plasma protein binding to refine bioavailability .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in complex biological systems?

Answer:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to quantify changes in protein expression .

- CRISPR-Cas9 screens : Knock out candidate targets (e.g., CDK7) to validate functional involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.